Stearyl stearoyl stearate
Description
Nomenclature and Chemical Structure in Scientific Contexts
Stearyl stearoyl stearate (B1226849) is chemically classified as an ester. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is octadecyl 12-octadecanoyloxyoctadecanoate. nih.gov Other synonyms used in scientific and commercial contexts include Octadecanoic acid, 12-[(1-oxooctadecyl)oxy]-, octadecyl ester. specialchem.comspecialchem.comchemicalbook.com For unambiguous identification in research and databases, it is assigned the CAS Registry Number 54684-78-5. specialchem.comspecialchem.comthegoodscentscompany.comchemsrc.com
The molecule has the chemical formula C₅₄H₁₀₆O₄ and a molecular weight of approximately 819.42 g/mol . chemicalbook.comnih.gov Its structure is characterized by three long aliphatic chains derived from stearic acid (an 18-carbon saturated fatty acid) and stearyl alcohol (the corresponding 18-carbon fatty alcohol). This large, non-polar structure results in a waxy, solid substance. indiamart.com
Historical Overview of Research Interest in Long-Chain Fatty Acid Esters
The scientific study of long-chain fatty acid esters is part of the broader history of lipid chemistry. Early research, dating back to the 18th and 19th centuries, focused on the isolation and characterization of fatty acids and their natural esters from fats and oils. nih.gov The work of scientists like Michel Eugène Chevreul and Marcellin Berthelot was foundational in understanding the composition of these molecules. nih.gov
The 20th century saw significant advancements in synthetic chemistry, allowing for the laboratory creation of specific long-chain esters. acs.orgacs.org This enabled more detailed investigations into their physical properties, such as crystallization and melting behavior. nih.gov The development of analytical techniques like chromatography and mass spectrometry further propelled research by allowing for precise separation and identification of these compounds. acs.org This historical progression has shifted the focus from basic characterization to the tailored synthesis of esters for specific, high-performance applications.
Significance of Stearyl Stearoyl Stearate in Advanced Materials Science and Chemical Engineering Applications
The distinct physical properties of this compound make it a compound of interest in materials science and chemical engineering. Its characteristics are primarily due to its long hydrocarbon chains, which influence its melting point, crystallinity, and lubricating properties.
In materials science, long-chain esters are investigated for their potential as phase change materials (PCMs) for thermal energy storage and as lubricating agents. nih.gov While specific research on this compound as a PCM is not widely published, related long-chain esters are studied for their ability to store and release thermal energy during phase transitions. nih.gov
In chemical engineering, particularly in polymer processing, long-chain esters like stearyl stearate (a related but simpler ester) are used as lubricants and processing aids. chemicalbook.comatamanchemicals.comnih.gov These additives can improve the flow of materials and modify the surface properties of final products. The large molecular structure of this compound suggests it could function similarly as a viscosity-controlling agent or emollient in various formulations. specialchem.comspecialchem.comthegoodscentscompany.com
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₅₄H₁₀₆O₄ | chemicalbook.comnih.gov |
| Molecular Weight | ~819.42 g/mol | chemicalbook.comnih.gov |
| CAS Number | 54684-78-5 | specialchem.comchemsrc.com |
| IUPAC Name | octadecyl 12-octadecanoyloxyoctadecanoate | nih.gov |
| Physical Form | Waxy solid | indiamart.com |
| Key Functions | Emollient, Viscosity Controlling Agent | specialchem.comspecialchem.comthegoodscentscompany.com |
Scope and Objectives of Current Academic Inquiry into this compound Systems
Current academic research on long-chain fatty acid esters, including complex molecules like this compound, is focused on several key areas. A primary objective is to understand and control the crystallization behavior of these materials. nih.govnih.govresearchgate.net The way these long molecules pack together into solid structures (their polymorphism) significantly affects their melting point, hardness, and other physical properties. nih.govnih.gov Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to study these phase transitions. nih.govnih.gov
Another major research avenue is the development of sustainable and efficient synthesis methods. This includes exploring enzymatic catalysis as an alternative to traditional chemical processes, which can offer greater specificity and milder reaction conditions. maxwellsci.com
In the context of materials science, the objective is to correlate the specific molecular structure of esters with their functional properties. For example, research on mixed long- and short-chain cellulose (B213188) esters shows how varying the chain lengths can prevent crystallization and create materials with desirable mechanical and thermal properties. acs.org While not directly about this compound, this research highlights the academic goal of designing molecules with tailored functionalities for advanced applications, a principle that applies to the study of complex esters.
Structure
2D Structure
Properties
CAS No. |
54684-78-5 |
|---|---|
Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
octadecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h52H,4-51H2,1-3H3 |
InChI Key |
QGWQWPPETFBXNT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Other CAS No. |
54684-78-5 |
physical_description |
PelletsLargeCrystals |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Classical Esterification Pathways for Stearyl Stearate (B1226849)
Esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com For the synthesis of stearyl stearate, this involves the reaction of stearic acid with stearyl alcohol. The reaction is typically catalyzed to achieve a reasonable reaction rate.
The Fischer-Speier esterification is a cornerstone method for producing esters, utilizing an acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com This process is widely applicable for the synthesis of long-chain esters like stearyl stearate. Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com
The mechanism of acid-catalyzed esterification proceeds through a series of equilibrium steps. masterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the stearic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of the stearyl alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgresearchgate.net
Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org
Deprotonation : The protonated ester is then deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final ester product, stearyl stearate, and regenerate the acid catalyst. masterorganicchemistry.com
This entire process is reversible, and to drive the reaction toward the formation of the ester, it is common to use an excess of one reactant (usually the alcohol) or to remove water as it is formed. masterorganicchemistry.com
An alternative to traditional acid catalysts is the use of metal oxides, which offer several advantages, including higher selectivity, reduced equipment corrosion, and simpler production processes. google.com Metal oxide catalysts are solid and can be easily separated from the liquid reaction mixture by filtration. google.com
A patented method for synthesizing stearyl stearate employs metal oxides such as magnesium oxide (MgO), stannous oxide (SnO), or ferric oxide (Fe₂O₃) as catalysts. google.com The reaction is carried out under a nitrogen atmosphere to prevent side reactions. google.com Ferric chloride hexahydrate (FeCl₃·6H₂O) has also been identified as a highly active catalyst for the esterification of long-chain fatty acids and alcohols. acs.org The proposed mechanism for catalysis by ferric salts involves the activation of the carboxylic acid through ligand exchange, where a water molecule in the hydrated ferric cation cluster is replaced by the carboxylate group, followed by the addition of the alcohol. acs.org
To maximize the efficiency of stearyl stearate synthesis, it is crucial to optimize several reaction parameters, including temperature, reaction time, molar ratios of reactants, and catalyst loading.
Reaction temperature and duration are critical factors that influence the rate of esterification and the final product yield. Generally, increasing the reaction temperature accelerates the reaction rate. ache.org.rs
In the acid-catalyzed esterification of stearic acid with 1-butanol (B46404), increasing the temperature from 35°C to 65°C significantly increased the reaction speed and the yield of the resulting ester. ache.org.rs A maximum yield of 99% was achieved at 65°C. doaj.org
For the synthesis of stearyl stearate using metal oxide catalysts, a reaction temperature range of 150°C to 240°C is suggested. google.com
In a study on the transesterification of stearyl stearate using HCl and AlCl₃·6H₂O as catalysts, a complete conversion to methyl stearate was achieved at 100°C after 24 hours. researchgate.net With HCl, the conversion was already high (80%) after just 2 hours at 70°C, indicating a faster reaction rate compared to AlCl₃·6H₂O under those conditions. researchgate.net
The following table summarizes the effect of temperature on the esterification of stearic acid.
The molar ratio of the reactants is a key parameter in driving the esterification equilibrium. As esterification is a reversible reaction, using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor the formation of the ester product. ache.org.rsresearchgate.net
Studies on the esterification of stearic acid have shown that as the acid-to-alcohol molar ratio increases (meaning more alcohol is present), the rate and yield of the reaction increase. doaj.orgresearchgate.net
A maximum yield of 99% was obtained in the reaction of stearic acid and 1-butanol with an acid/alcohol molar ratio of 1:15. doaj.org
For the synthesis of stearyl stearate using a metal oxide catalyst, a weight ratio of stearic acid to stearyl alcohol between 1:1.01 and 1:1.20 is recommended. google.com
The table below illustrates the impact of reactant molar ratios on esterification yield.
The amount of catalyst used, or catalyst loading, directly affects the reaction rate. However, an excessive amount of catalyst does not necessarily improve the yield and can lead to unwanted side reactions or complications in purification.
In the synthesis of stearyl stearate using metal oxide catalysts, a catalyst loading of 0.03% to 0.12% of the total weight of stearic acid and stearyl alcohol is specified. google.com This low loading highlights the efficiency of these catalysts.
For the esterification of stearic acid with 1-butanol using sulfuric acid, the highest yield was achieved with an acid/alcohol/catalyst mole ratio of 1/15/0.75. doaj.org
Research indicates that for acid-catalyzed reactions, increasing the catalyst amount beyond an optimal point may not lead to a higher yield and can complicate the regeneration of the catalyst. ache.org.rs
The selectivity of the catalyst is crucial for ensuring that the desired ester is the primary product. Metal oxide catalysts are noted for their higher selectivity in the synthesis of stearyl stearate compared to some traditional acid catalysts, which can sometimes promote side reactions. google.com
Optimization of Reaction Parameters for Enhanced Yield and Purity
Enzymatic Synthesis Approaches
Enzymatic synthesis, particularly through lipase-assisted esterification, has emerged as a highly effective and sustainable method for producing stearyl stearoyl stearate. This biocatalytic approach leverages the natural efficiency of enzymes to drive the esterification reaction between stearic acid and stearyl alcohol.
Lipase-Assisted Esterification of Stearic Acid and Stearyl Alcohol
The enzymatic synthesis of stearyl stearate is primarily achieved through the direct esterification of stearic acid and stearyl alcohol, catalyzed by a class of enzymes known as lipases. This reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the hydroxyl group of stearyl alcohol, with the concurrent removal of a water molecule. Lipases are particularly well-suited for this transformation due to their ability to function in non-aqueous or low-water environments, which favors the synthesis of the ester rather than its hydrolysis.
The process is typically conducted in a controlled environment where temperature, substrate molar ratio, and enzyme concentration are carefully managed to maximize the yield and purity of the final product. Research has demonstrated that high conversion rates can be achieved, often exceeding 90%, under optimized conditions. ajgreenchem.com The use of immobilized lipases is a common strategy to enhance enzyme stability and facilitate its recovery and reuse, contributing to the economic viability of the process.
Biocatalyst Selection and Process Optimization
The choice of biocatalyst is a critical factor influencing the efficiency of stearyl stearate synthesis. Various lipases from different microbial sources have been investigated for their catalytic activity. Commercially available lipases such as Novozym 435 (from Candida antarctica lipase (B570770) B) and lipases from Candida rugosa and Bacillus stearothermophilus have shown considerable promise. ajgreenchem.comresearchgate.net The selection of a specific lipase often depends on its thermal stability, substrate specificity, and performance under the desired reaction conditions. For instance, a thermostable lipase from B. stearothermophilus MC7 has been successfully used for the production of stearyl stearate.
Process optimization is another key aspect to maximizing the efficiency of the enzymatic synthesis. Key parameters that are typically optimized include:
Temperature: The reaction temperature affects both the reaction rate and the stability of the lipase. Optimal temperatures for the synthesis of similar esters have been reported in the range of 40-75°C. ajgreenchem.comresearchgate.net
Substrate Molar Ratio: The molar ratio of stearic acid to stearyl alcohol can influence the equilibrium of the reaction. While an equimolar ratio is stoichiometrically required, a slight excess of one of the reactants is sometimes used to drive the reaction towards completion.
Enzyme Concentration: The amount of lipase used directly impacts the reaction rate. However, an optimal concentration needs to be determined to balance reaction speed with cost-effectiveness.
Water Removal: The water produced during the esterification reaction can inhibit the enzyme and shift the equilibrium back towards the reactants. Therefore, methods for continuous water removal, such as the application of a vacuum, are often employed to enhance the conversion to stearyl stearate. researchgate.net
Solvent System: While solvent-free systems are preferred from a green chemistry perspective, in some cases, the use of a non-polar organic solvent can facilitate the reaction by improving the solubility of the substrates and reducing mass transfer limitations.
| Parameter | Studied Range/Value | Effect on Synthesis | Reference |
|---|---|---|---|
| Temperature | 40-75 °C | Influences reaction rate and enzyme stability. | ajgreenchem.comresearchgate.net |
| Acid to Alcohol Molar Ratio | 1:1 to 1:1.5 | Affects reaction equilibrium and conversion rate. | researchgate.net |
| Biocatalyst Concentration | Varies depending on enzyme and process | Impacts reaction kinetics and overall cost. | researchgate.net |
| Vacuum Application | e.g., 600 mmHg | Removes water, driving the reaction forward. | researchgate.net |
Novel Synthetic Routes for Structurally Modified Stearyl Esters
Beyond the direct synthesis of stearyl stearate, researchers are exploring novel synthetic routes to create structurally modified stearyl esters with tailored properties. These modifications can involve altering the fatty acid or the alcohol moiety, leading to a diverse range of ester compounds.
One approach involves the transesterification of stearyl alcohol with esters of other carboxylic acids. For example, the synthesis of stearyl esters of cinnamic acid derivatives, such as coumaric acid, ferulic acid, and sinapic acid, has been reported. researchgate.net This process often involves a two-step reaction where the cinnamic acid is first esterified with a short-chain alcohol, like methanol, followed by a dibutyltin (B87310) oxide-catalyzed transesterification with stearyl alcohol. researchgate.net
Another innovative route utilizes renewable feedstocks to produce modified waxes. For instance, a solvent-free method has been developed to produce a wax substitute by reacting fully hydrogenated soybean oil (FHSO) with stearyl alcohol and triacetin. researchgate.net This process, catalyzed by sodium methoxide, results in a complex mixture of acetylated glycerol (B35011) esters and wax esters, demonstrating the potential to create functional materials from agricultural resources. researchgate.net
The modification of oligonucleotides with stearyl groups represents a more specialized application, where the lipophilic nature of the stearyl chain is used to enhance cellular uptake. glenresearch.com These modifications are typically incorporated during the solid-phase synthesis of the oligonucleotide. glenresearch.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
A key aspect of green chemistry in this context is the preference for solvent-free reaction conditions . ajgreenchem.comajgreenchem.comcsic.es By eliminating the need for organic solvents, these processes reduce waste, minimize environmental impact, and often simplify product purification. The direct esterification of stearic acid and stearyl alcohol can be effectively carried out in a solvent-free system, particularly at elevated temperatures where the reactants are in a molten state. ajgreenchem.com
The use of renewable resources as starting materials is another cornerstone of green chemistry. Stearic acid and stearyl alcohol can be derived from natural fats and oils, such as buffalo fat, making them renewable feedstocks. researchgate.net This approach reduces the reliance on petrochemicals and contributes to a more sustainable chemical industry.
Catalyst selection also plays a crucial role. While traditional esterification often relies on strong mineral acids that are corrosive and difficult to recycle, green approaches favor the use of solid acid catalysts or enzymes. ajgreenchem.comaip.org Solid acid catalysts, such as SO3H-carbon derived from glycerol, can be easily separated from the reaction mixture and reused, minimizing waste and improving process efficiency. ajgreenchem.comajgreenchem.com As discussed earlier, lipases offer a highly selective and environmentally benign catalytic option.
The atom economy of the synthesis is another important metric. The direct esterification of stearic acid and stearyl alcohol has a high theoretical atom economy, as the only byproduct is water. acs.org This contrasts with many other chemical reactions that generate significant amounts of unwanted byproducts. Maximizing the incorporation of all materials used in the process into the final product is a fundamental goal of green chemistry. acs.org
| Green Chemistry Principle | Application in Stearyl Stearate Synthesis | Benefit | Reference |
|---|---|---|---|
| Use of Renewable Feedstocks | Stearic acid and stearyl alcohol from natural fats and oils. | Reduces dependence on fossil fuels. | researchgate.net |
| Catalysis | Use of recyclable solid acid catalysts or enzymes (lipases). | Avoids corrosive and hazardous mineral acids, allows for catalyst reuse. | ajgreenchem.comajgreenchem.comaip.org |
| Solvent-Free Conditions | Performing the reaction without a solvent. | Reduces waste, environmental impact, and simplifies purification. | ajgreenchem.comajgreenchem.comcsic.es |
| Atom Economy | Direct esterification has a high atom economy, producing only water as a byproduct. | Minimizes waste at the molecular level. | acs.org |
Crystallization Behavior and Polymorphism Studies
Influence of Processing Conditions on Crystalline Structure
The macroscopic properties of crystallized stearyl stearoyl stearate (B1226849) are a direct consequence of its microscopic crystal network. The morphology, size, and arrangement of these crystals can be controlled through processing conditions like the cooling rate and the application of mechanical shear.
The rate at which molten stearyl stearoyl stearate is cooled is a critical parameter that dictates the final crystalline structure. General studies on fats and waxes consistently show that the cooling rate directly influences both the size and the number of crystals formed. atlantis-press.com
A rapid cooling rate promotes a high degree of supercooling, leading to rapid nucleation. nih.gov This results in the formation of a large number of small crystals. atlantis-press.comresearchgate.net Conversely, a slow cooling rate allows more time for molecules to diffuse and arrange themselves onto existing crystal lattices. reddit.com This favors crystal growth over nucleation, resulting in fewer, but larger and more well-defined, crystals. atlantis-press.com The resulting crystal morphology affects the material's physical properties; networks of small crystals are often associated with firmer textures, while larger crystals can lead to a grainy or brittle structure. atlantis-press.com
Table 3: General Effect of Cooling Rate on Lipid Crystallization
| Cooling Rate | Nucleation Rate | Crystal Growth | Resulting Crystal Size | Resulting Crystal Number | Source(s) |
| Fast | High | Limited | Small | High | atlantis-press.comnih.govresearchgate.net |
| Slow | Low | Favored | Large | Low | atlantis-press.comreddit.com |
This table outlines the established principles of how cooling rates affect the crystallization of fats and waxes, which are applicable to this compound.
The application of mechanical shear (e.g., through stirring or agitation) during the crystallization process can significantly alter the formation of the crystal network. atlantis-press.com Shear forces can accelerate nucleation and crystal growth, leading to faster crystallization times. illinois.edu This is often attributed to the alignment of molecules in the direction of flow, which facilitates their incorporation into a crystal lattice, and to the breakdown of larger crystal aggregates into smaller fragments that can act as new nuclei (secondary nucleation). semanticscholar.org
Polymorphism and Crystal Habit Modulation
Polymorphism is the ability of a substance to crystallize into multiple distinct crystal structures with different molecular packing arrangements. These different forms, or polymorphs, possess different physical properties, including melting point, stability, and solubility. Fats and waxes are well-known for exhibiting polymorphism. kinampark.com Common polymorphic forms in lipids are designated α, β', and β, in order of increasing stability and melting point. atlantis-press.com
While the specific polymorphic forms of this compound are not extensively detailed, analogous long-chain molecules like stearic acid and other wax esters exhibit this behavior. kinampark.commdpi.com The least stable α form, characterized by a hexagonal subcell packing, is often the first to crystallize upon rapid cooling. atlantis-press.commdpi.com Over time, or with thermal input, it tends to transform into the more stable β' (orthorhombic) or β (triclinic) forms.
The crystal habit, which refers to the external shape of a crystal, can be modulated by various factors. Processing conditions such as the cooling rate and shear, as discussed previously, have a strong influence. Additionally, the presence of minor components or additives can act as crystal habit modifiers. kinampark.com These substances can selectively adsorb onto specific crystal faces, inhibiting growth in certain directions and thereby altering the final crystal shape from large spherulites to small needles or platelets. kinampark.com
Scientific Examination of this compound Remains Limited
Consequently, a detailed, evidence-based article that adheres to the requested scientific outline focusing on polymorphic forms, transition mechanisms, and microstructure formation cannot be accurately generated at this time. The highly specific nature of the user's request requires in-depth experimental data from techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy, which are not present in the current body of scientific literature for this particular compound.
General information from commercial suppliers indicates that this compound is a waxy solid at room temperature, suggesting it undergoes crystallization. However, without dedicated scientific studies, any discussion on its specific polymorphic forms—distinct crystalline structures of the same compound—would be speculative. Similarly, understanding the mechanisms that govern the transitions between these potential polymorphic states requires detailed thermodynamic and kinetic analysis that has not been published.
Furthermore, the self-assembly and network formation, including the development of specific microstructures like platelet-like or needle-like crystals and the intermolecular interactions driving these formations, are complex phenomena. While these are well-documented for other lipids and structured fats, applying these findings directly to this compound would be scientifically unsound without specific experimental validation.
To provide a scientifically accurate and thorough article as requested, further primary research focusing specifically on the crystallization and solid-state behavior of this compound is necessary.
Interfacial and Bulk Material Science Properties
Tribological Performance and Surface Interactions
The tribological properties of Stearyl Stearoyl Stearate (B1226849), which pertain to friction, wear, and lubrication, are critical in many of its applications, although detailed quantitative data in publicly available scientific literature is scarce.
Friction and Wear Characteristics of Stearyl Stearoyl Stearate Films
Influence of Surface Reactivity and Film Thickness on Tribological Behavior
The influence of surface reactivity and film thickness on the tribological behavior of this compound has not been extensively documented in scientific literature. It can be inferred that, like other long-chain esters, its effectiveness as a lubricant would depend on its ability to adsorb onto and form a stable film on interacting surfaces. The thickness of this film would be a critical parameter, with a monomolecular or thin layer being sufficient to reduce friction, while a thicker film might exhibit different rheological properties under shear.
Modeling of Lubrication Mechanisms at Material Interfaces
There is no specific modeling of the lubrication mechanisms of this compound found in the available literature. General models for boundary lubrication by long-chain fatty acids and esters could potentially be applied. These models typically involve the formation of an ordered, adsorbed layer on the surfaces, which provides a low-shear interface. The long alkyl chains of the stearate components would play a crucial role in this mechanism.
Rheological Properties and Viscosity Modulation in Formulations
This compound is recognized for its significant impact on the rheological properties of formulations in which it is incorporated.
It is widely used as a viscosity-controlling agent and a thickener in a variety of products, particularly in the cosmetics industry. Its solid, waxy nature at ambient temperatures allows it to impart structure and increase the viscosity of liquid and semi-solid formulations. When added to emulsions, it contributes to the consistency and texture, providing a more substantial feel. In stick products, such as lipsticks and antiperspirants, it acts as a structuring agent, ensuring the product maintains its solid form while allowing for smooth application. The precise effect on viscosity depends on its concentration, the other components of the formulation, and the temperature.
Functional Rheological Properties of this compound
| Property | Description |
|---|---|
| Viscosity Control | Increases the viscosity of liquid and semi-solid formulations. |
| Thickening Agent | Imparts body and thickness to creams, lotions, and other products. |
| Structuring Agent | Provides solidity and structure to stick-based products. |
| Texture Enhancer | Modifies the feel and sensory characteristics of formulations. |
Barrier Properties of this compound Films
Films of this compound are noted for their barrier properties, particularly in cosmetic and personal care applications where they are intended to form a protective layer on the skin.
Evaluation of Hydrophobicity
A comprehensive review of available scientific literature reveals a notable absence of specific quantitative data on the hydrophobicity of this compound, such as contact angle measurements.
For contextual understanding, it is useful to consider the properties of the related compound, Stearyl stearate (Octadecyl stearate). Research has demonstrated the hydrophobic nature of Stearyl stearate, which has been utilized in the development of hydrophobic coatings. For instance, a study on a waxy stearyl stearate synthesized from stearic acid highlighted its role in forming a barrier against moisture. While this information provides insight into the behavior of similar long-chain esters, it is crucial to emphasize that these findings are not directly transferable to this compound due to differences in their chemical structures.
Table 1: Hydrophobicity Data for Related Compound: Stearyl Stearate
| Compound | Method of Evaluation | Finding |
|---|
Note: This data is for the related compound Stearyl stearate and is provided for contextual purposes only. No direct hydrophobicity data for this compound was found in the reviewed sources.
Mechanical Strength and Structural Integrity of this compound-Based Materials
An extensive search of scientific and technical literature yielded no specific data regarding the mechanical strength and structural integrity of materials based solely on this compound.
Table 2: Mechanical Property Data for this compound
| Property | Measurement | Result |
|---|---|---|
| Tensile Strength | Not Available | No data found in reviewed sources. |
| Hardness | Not Available | No data found in reviewed sources. |
Note: No quantitative data on the mechanical properties of this compound-based materials was found in the reviewed sources.
Interactions with Polymeric Systems and Composite Development
Compatibilization Mechanisms in Polymer Blends and Composites
In the realm of polymer science, achieving a homogenous and stable blend of dissimilar polymers or a uniform dispersion of fillers within a polymer matrix is a critical challenge. Stearyl stearoyl stearate (B1226849) can act as a compatibilizing agent, facilitating the creation of stable and well-integrated polymer composites through various mechanisms.
The long aliphatic chains of stearyl stearoyl stearate allow it to engage in non-covalent interactions, primarily van der Waals forces, with a wide range of polymer chains. In non-polar polymer systems, such as polyolefins, the hydrocarbon portion of the this compound molecule can co-crystallize or entangle with the polymer chains, creating regions of improved interfacial adhesion. In more polar polymers, the ester group of the molecule can participate in dipole-dipole interactions.
When fillers are introduced into a polymer matrix, this compound can adsorb onto the filler surface. This is particularly effective with inorganic fillers that have been surface-treated to be more organophilic. The long stearate chains orient themselves away from the filler surface and into the polymer matrix, effectively creating a bridge between the two components and reducing interfacial tension.
Effective dispersion of fillers is crucial for achieving desired mechanical and physical properties in polymer composites. Agglomeration of filler particles can lead to stress concentration points and a subsequent reduction in performance. This compound aids in the dispersion of fillers by several mechanisms. Firstly, by coating the filler particles, it reduces inter-particle friction and attraction, allowing for easier separation and distribution during melt processing. Secondly, the interaction of the this compound with the polymer matrix helps to stabilize the dispersed particles, preventing their re-agglomeration as the polymer cools and solidifies. This is particularly beneficial in systems containing fillers such as calcium carbonate, where it can improve both stability and compatibility with the resin. justia.com
This compound as a Processing Aid in Industrial Polymer and Rubber Applications
The rheological properties of polymer melts are a key factor in determining the efficiency and quality of processing operations such as extrusion and injection molding. This compound is recognized as a valuable processing aid that can positively influence these properties. knowde.com It is often included in thermoplastic elastomer compositions as a softener and processing aid. epo.orggoogle.com
In the context of industrial polymers and rubbers, this compound functions as both an internal and external lubricant. As an internal lubricant, its molecules intersperse between polymer chains, reducing intermolecular friction and allowing the chains to slide past each other more easily. This internal lubrication effect leads to a reduction in melt viscosity and can improve the flowability of the polymer.
As an external lubricant, this compound can migrate to the surface of the polymer melt, creating a low-friction layer between the polymer and the metal surfaces of processing equipment. This reduces the likelihood of the polymer sticking to screws, barrels, and molds, thereby improving processing efficiency and the surface finish of the final product. In polycarbonate compositions, for instance, it has been shown to enhance mold-filling and release properties. google.com
The dispersing capabilities of this compound are also critical in rubber compounding, where various additives such as carbon black, silica, and curing agents must be uniformly distributed throughout the elastomer matrix. By improving the wetting of these additives and reducing their tendency to agglomerate, this compound ensures a more consistent and higher-quality rubber product.
The lubricating and dispersing effects of this compound have a direct and measurable impact on polymer processing and material flow. The reduction in melt viscosity allows for processing at lower temperatures and pressures, which can lead to energy savings and reduced thermal degradation of the polymer. This improved flowability also facilitates the filling of complex molds and the extrusion of intricate profiles.
Below is an interactive table summarizing the effects of this compound on polymer processing:
| Property Affected | Mechanism of Action | Resulting Benefit |
| Melt Viscosity | Internal lubrication reduces friction between polymer chains. | Lower processing temperatures and pressures, energy savings. |
| Material Flow | Improved internal and external lubrication. | Enhanced mold-filling, ability to produce complex shapes. |
| Filler Dispersion | Wetting of filler surfaces and reduction of agglomeration. | More uniform composite properties, higher possible filler loadings. |
| Mold Release | External lubrication creates a slip layer at the mold surface. google.com | Reduced cycle times in injection molding, improved surface finish. |
| Process Stability | Reduced friction and improved flow. | More consistent processing and product quality. |
Hybrid Gelator Systems and Network Reinforcement
The long, crystalline nature of this compound allows it to self-assemble into ordered structures within a liquid medium. These structures can physically cross-link polymer chains, leading to network reinforcement and an increase in the gel's mechanical strength and stability. This is particularly relevant in the formulation of complex fluids where precise control over rheology and texture is required. While its primary application is not as a primary structural component, its contribution to the gel network can be significant in modifying the final properties of the material.
Interactions with Cellulose (B213188) Derivatives (e.g., Ethylcellulose, Hydroxypropyl Methylcellulose)
The interaction between stearates and cellulose derivatives like Ethylcellulose (EC) and Hydroxypropyl Methylcellulose (HPMC) is leveraged to alter the properties of films, gels, and microparticles. The hydrophobic nature of the stearoyl chain plays a critical role in modifying the surface and bulk characteristics of these cellulosic polymers.
Research into HPMC-stearic acid films has shown that the inclusion of stearic acid leads to significant changes in the film's surface structure and physicochemical properties. researchgate.net The stearic acid tends to accumulate at the surface, which reduces surface roughness and decreases surface free energy, imparting a more hydrophobic character to the film. researchgate.net This modification can also lead to reduced friction and improved anti-wear behavior. researchgate.net In composite films made of shellac and HPMC, fatty acids like stearic acid have been used to improve moisture barrier properties, making the material more resistant to water vapor. clemson.edu
In oleogel systems, the combination of ethylcellulose with stearyl alcohol and stearic acid demonstrates a synergistic effect on gel strength and crystalline microstructure. researchgate.net Ethylcellulose can enhance the gelling efficiency and hardness of the oleogel by modifying the organization of the crystal network formed by the fatty acid and alcohol. researchgate.net Furthermore, coating ethylcellulose microparticles with stearic acid has been shown to create effective sustained-release systems for active ingredients. nih.gov The hydrophobic stearic acid layer acts as a barrier, slowing the release of the encapsulated substance. nih.gov
| Cellulose Derivative | Observed Effect of Stearic Acid Incorporation | Resulting Property Change | Reference |
|---|---|---|---|
| Hydroxypropyl Methylcellulose (HPMC) | Accumulation on film surface | Reduced surface roughness, decreased surface free energy, increased hydrophobicity | researchgate.net |
| Hydroxypropyl Methylcellulose (HPMC) | Component in composite film | Improved moisture barrier properties | clemson.edu |
| Ethylcellulose (EC) | Alteration of crystalline microstructure in oleogels | Increased gel strength and hardness | researchgate.net |
| Ethylcellulose (EC) | Coating on microparticles | Improved sustained-release profile | nih.gov |
Synergistic Effects on Material Strength and Microstructure
In composite materials, stearates and stearic acid are widely used as surface modifying agents for inorganic fillers. This treatment enhances the compatibility between the hydrophilic filler particles and the hydrophobic polymer matrix, leading to synergistic improvements in the material's mechanical properties and microstructure.
When used to coat fillers like calcium carbonate (CaCO₃) in an epoxy matrix, stearic acid forms a monolayer on the particle surface. mdpi.combohrium.com This coating improves the dispersion of the filler within the polymer matrix and promotes better adhesion between the filler and the polymer. mdpi.com The enhanced interfacial bonding results in a reduction of large voids on the fracture surface and significantly improves mechanical properties such as impact strength. mdpi.comelsevierpure.com
In polypropylene (B1209903) (PP) composites filled with dolomite, treating the filler with stearic acid led to better interfacial adhesion and less agglomeration of filler particles, particularly at lower filler loadings. researchgate.net While tensile strength tended to decrease with increasing filler content, the stearic acid treatment enhanced the elongation at break, making the composite more ductile. researchgate.net Similarly, for PP composites containing an ethylene-octene copolymer and CaCO₃, the stearic acid-treated filler was more effective at increasing the impact strength compared to composites with uncoated filler. elsevierpure.com This improvement is attributed to changes in the crystallization behavior of the PP matrix promoted by the surface-treated filler. elsevierpure.com
| Polymer Matrix/Filler System | Property Measured | Result without SA Treatment | Result with SA Treatment | Reference |
|---|---|---|---|---|
| Epoxy / 40 wt% CaCO₃ | Impact Strength | ~7.7 kJ/m² | >7.7 kJ/m² (Improved) | mdpi.com |
| Polypropylene / Dolomite | Elongation at Break | Decreased with filler loading | Improved vs. untreated filler at same loading | researchgate.net |
| Polypropylene / EOR / CaCO₃ | Impact Strength | Baseline improvement with filler | More effective increase in impact strength | elsevierpure.com |
Stearate-Grafted Polymer Conjugates and Their Self-Assembly
Grafting hydrophobic stearate chains onto hydrophilic polymer backbones results in the formation of amphiphilic polymer conjugates. These conjugates possess the ability to self-assemble into ordered nanostructures, such as micelles or nanoparticles, in aqueous environments. mdpi.comnih.gov This process is driven by the tendency of the hydrophobic stearate segments to minimize contact with water by aggregating to form a core, while the hydrophilic polymer backbone forms a stabilizing outer shell. mdpi.com
A notable example involves the synthesis of highly hydrophobicized hydroxyethyl (B10761427) starch (HES) through the grafting of stearic acid. mdpi.comresearchgate.net By controlling the reaction, conjugates with different grafting ratios can be produced. mdpi.com These stearate-grafted HES conjugates readily self-assemble in water to form spherical particles with diameters in the nanometer range. mdpi.com An increase in the degree of stearate grafting leads to a transition from an amorphous to a semicrystalline character in the polymer and an increase in the size of the self-assembled particles. mdpi.com
Similarly, cellulose stearoyl esters (CSEs), created by grafting stearoyl groups onto a cellulose backbone, can form self-standing films. nih.gov The degree of substitution with stearoyl groups is a critical factor; films with a low degree of substitution have been shown to be responsive to moisture. nih.gov The hydrophobic stearoyl groups also impart a hydrophobic surface to the films. nih.gov This self-assembly and film-forming capability opens avenues for creating functional and sustainable materials. nih.gov
| Polymer Backbone | Grafting Ratio / Degree of Substitution | Self-Assembled Structure | Size / Key Property | Reference |
|---|---|---|---|---|
| Hydroxyethyl Starch (HES) | 29.4% | Spherical Nanoparticles | 130.7 nm diameter | mdpi.com |
| Hydroxyethyl Starch (HES) | 60.3% | Spherical Nanoparticles | 152.5 nm diameter; Semicrystalline character | mdpi.com |
| Cellulose | Low (DS = 0.3) | Self-standing film | Fast and reversible moisture response | nih.gov |
| Cellulose | High (DS = 1.3 and 3.0) | Self-standing film | No significant moisture response | nih.gov |
Advanced Spectroscopic and Microscopic Characterization Techniques
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a wax ester like Stearyl stearoyl stearate (B1226849), these methods are vital for determining its stability and phase behavior.
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of materials. nih.gov By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events like melting, crystallization, and solid-state phase transitions. qualitest.aetainstruments.com
For long-chain wax esters, DSC analysis reveals systematic thermal behavior linked to their molecular makeup. researchgate.net The thermograms show endothermic peaks upon heating, corresponding to melting points, and exothermic peaks upon cooling, indicating crystallization temperatures. The shape and temperature of these peaks provide information about the purity and crystalline nature of the material. In mixtures, such as those involving stearic acid and stearyl alcohol (the precursors to stearyl stearate), DSC can be used to construct phase diagrams, which show eutectic behavior and solid-state phase transitions. researchgate.netresearchgate.net The thermal properties of esters are influenced by factors such as heating/cooling rates and the presence of different crystalline forms (polymorphism). scispace.com For instance, studies on similar esters show that the melting temperature can vary with the heating rate, which is related to the kinetics of phase transitions rather than the formation of different stable modifications. scispace.com
Table 1: Representative DSC Data for Long-Chain Esters and Related Compounds
| Compound | Transition | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Stearic Acid | Melting Point | ~68.4 | ~227 |
| Stearyl Alcohol | Melting Point | ~59.0 | - |
| Ethyl Stearate | Melting Point | ~33.4 | - |
| Generic Wax Ester | Crystallization (Cooling) | 50 - 65 | - |
| Generic Wax Ester | Melting (Heating) | 60 - 75 | - |
Note: The data presented are illustrative and derived from studies on related long-chain compounds. researchgate.netscispace.com Specific values for Stearyl stearoyl stearate would require direct experimental measurement.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition profile of materials. nih.gov A TGA thermogram plots mass percentage against temperature. A loss in mass indicates decomposition or volatilization.
For a high molecular weight ester like this compound, TGA is used to establish the temperature at which it begins to degrade. This information is critical for defining safe processing and storage temperatures. nih.gov Studies on related compounds, such as stearic acid and various stearates, show that these materials are generally thermally stable up to temperatures well above their melting points. researchgate.netsemanticscholar.org The TGA curve for stearic acid, for example, shows thermal stability up to around 269°C. researchgate.net The thermal stability of cellulose (B213188) tri-stearate was found to be superior to its precursor, microcrystalline cellulose, with a decomposition onset temperature of 320°C. mdpi.com TGA results can be influenced by factors like heating rate and the surrounding atmosphere (e.g., inert or oxidative). mdpi.com
Table 2: Representative TGA Data for Long-Chain Esters and Related Compounds
| Compound | Onset of Decomposition (Tonset) in N2 | Temperature of Max. Decomposition Rate (Tpeak) |
|---|---|---|
| Stearic Acid | ~269°C | - |
| Cellulose Tri-Stearate | ~320°C | ~371°C |
| Generic Long-Chain Ester | > 250°C | > 300°C |
Note: The data are based on findings for related compounds. researchgate.netmdpi.com The thermal stability of this compound is expected to be in a similar range.
Structural Elucidation Methods
Spectroscopic techniques are essential for confirming the chemical identity and molecular structure of a compound by probing the interactions of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. core.ac.ukscilit.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For this compound, ¹H NMR and ¹³C NMR are used to confirm its identity. The ¹H NMR spectrum would show characteristic signals for the different types of protons in the long aliphatic chains. A synthesis of stearyl stearate confirmed the structure via NMR, showing a triplet at δ 4.06 ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-), and another triplet at δ 2.26 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O). nih.gov The numerous protons within the long methylene (B1212753) (-CH₂-) chains would appear as a large multiplet around δ 1.29–1.33 ppm, while the terminal methyl (-CH₃) protons would produce a triplet near δ 0.96 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information, with a characteristic signal for the carbonyl carbon of the ester group appearing downfield around δ 173.2 ppm. nih.gov Other signals would correspond to the carbons in the aliphatic chains, including the carbon bonded to the ester oxygen (δ ~65.4 ppm) and the terminal methyl carbons (δ ~14.1 ppm). nih.gov
Table 3: NMR Spectral Data for Stearyl Stearate
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -O-CH₂- | 4.06 (triplet) |
| ¹H | -CH₂-C=O | 2.26 (triplet) |
| ¹H | -(CH₂)n- | 1.29–1.33 (multiplet) |
| ¹H | -CH₃ | 0.96 (triplet) |
| ¹³C | -C=O | 173.2 |
| ¹³C | -O-CH₂- | 65.4 |
| ¹³C | Aliphatic -CH₂- carbons | 22.6 - 31.9 |
| ¹³C | -CH₃ | 14.1 |
Source: Data from a study on the synthesis of stearyl stearate. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
The IR spectrum of this compound is characterized by specific absorption bands that confirm its ester structure. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which for saturated esters typically appears in the range of 1735-1750 cm⁻¹. libretexts.org A study on synthesized stearyl stearate reported this peak at 1737 cm⁻¹. nih.gov Other significant absorptions include the C-H stretching vibrations of the long aliphatic chains, which are observed between 2840 and 3000 cm⁻¹, and the C-O stretching vibrations of the ester group, which appear in the 1000-1300 cm⁻¹ region. nih.govlumenlearning.com The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete esterification of the stearic acid and stearyl alcohol precursors. nih.gov
Table 4: Characteristic IR Absorption Bands for Stearyl Stearate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2920–2842 | C-H Stretch | Aliphatic Chains |
| 1737 | C=O Stretch | Ester Carbonyl |
| 1470-1450 | C-H Bend | Aliphatic -CH₂- |
| 1154 | C-O Stretch | Ester |
Source: Data derived from studies on stearyl stearate and general IR correlation tables. nih.govlumenlearning.com
Crystallographic Analysis: X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of solid materials. mdpi.com By measuring how X-rays are scattered by the electron clouds of atoms in a crystal lattice, XRD provides information on atomic arrangement, crystal symmetry, and the presence of different polymorphic forms. nih.gov
For waxy materials like this compound, which are solid at room temperature, XRD is crucial for understanding their solid-state properties. Wax esters are known to crystallize in layered structures, with the long aliphatic chains packed in parallel. colostate.edu The XRD pattern of such a material would exhibit a series of sharp peaks at low angles (small 2θ values), known as "long spacing" peaks. These peaks correspond to the repeating distance of the layers, which is related to the length of the molecule. colostate.edu At higher angles, peaks related to the packing of the methylene subcells (the "short spacing") are observed, which provide information on whether the packing is, for example, orthorhombic or hexagonal. colostate.edu Studies on pure stearic acid show well-defined peaks indicative of its crystalline nature. researchgate.net The analysis of wax ester oleogels has shown that the molecular makeup and chain length differences directly influence the crystal structure and mixing behavior in the solid phase. researchgate.netresearchgate.net
Table 5: Representative XRD Findings for Long-Chain Aliphatic Compounds
| Feature | Description | Structural Information Gained |
|---|---|---|
| Long Spacing Peaks (Low 2θ) | Series of sharp peaks corresponding to the (00l) reflections. | Indicates layered structure and provides the layer thickness (d-spacing), related to molecular length. |
| Short Spacing Peaks (High 2θ) | Strong peaks corresponding to the packing of the aliphatic chains. | Reveals the subcell symmetry (e.g., orthorhombic, hexagonal), indicating how the chains are packed side-by-side. |
| Peak Broadening | Width of the diffraction peaks. | Relates to the size of the crystalline domains and the degree of crystalline order. |
| Polymorphism | Different XRD patterns for the same compound under different crystallization conditions. | Identifies the existence of different crystal forms with distinct physical properties. |
Note: This table summarizes the type of information obtained from XRD analysis of long-chain compounds like wax esters. colostate.eduresearchgate.net
Morphological Assessment
The morphological assessment of this compound, a key determinant of its physical properties and performance in various applications, is effectively conducted using advanced microscopic techniques. These methods provide detailed insights into the compound's microstructure, surface features, and crystalline nature.
Scanning Electron Microscopy (SEM) for Microstructure and Surface Topology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high resolutions. azom.com In the analysis of waxy solids like this compound, SEM reveals critical information about particle shape, size distribution, and the arrangement of crystalline structures.
Detailed research findings from analogous long-chain esters and waxes indicate that the morphology of this compound is highly dependent on the conditions of its crystallization, such as temperature, cooling rate, and the solvent used. researchgate.net Generally, SEM imaging of similar waxy materials has revealed diverse surface topographies, including globules and plate-like crystalline structures. researchgate.net For instance, studies on paraffin (B1166041) and beeswax have shown that their microstructures consist of distinct crystalline patterns which influence their physical properties. researchgate.net In the case of stearic acid, a precursor to this compound, SEM images have shown that unprocessed particles are nearly spherical with an average size of 100 micrometers. researchgate.net
When incorporated into cosmetic formulations, the uniform pattern of the surface structure is a key characteristic observed through SEM analysis. azom.com The high-resolution imaging capabilities of SEM allow for detailed observation of these microstructures, providing valuable insights into the physical properties of the final product. azom.com
Table 1: Representative SEM Analysis Parameters for Waxy Esters
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Magnification | Level of amplification for imaging | 200x to 10,000x |
| Accelerating Voltage | Voltage used to accelerate electrons | 10-30 kV |
| Working Distance | Distance between the final lens and the sample | 5-15 mm |
| Observed Morphology | Shape and arrangement of particles | Plate-like crystals, spherical aggregates, fibrous networks |
| Surface Topography | Surface features and texture | Smooth to rough, depending on crystallization |
Polarized Light Microscopy (PLM) for Crystal Growth and Anisotropy
Polarized Light Microscopy (PLM) is an invaluable tool for studying the crystal growth and anisotropic nature of birefringent materials like this compound. youtube.com Anisotropy refers to the property of being directionally dependent, which in crystals, relates to their optical properties. mdpi.com PLM utilizes polarized light to reveal the crystalline structure, morphology, and texture of materials. researchgate.net
When a thin layer of a waxy material is crystallized on a microscope slide and observed under polarized light, the birefringent nature of the crystals causes them to appear as bright structures against a dark background. youtube.comresearchgate.net The colors observed are dependent on the thickness and orientation of the crystals. youtube.com
Studies on similar long-chain esters and waxes have demonstrated that different crystal morphologies can be observed, such as needle-like or platelet-like crystals. researchgate.net For example, the crystallization of stearic acid and stearyl alcohol mixtures, when observed with PLM, shows a change in crystal morphology from platelet-like for the pure components to elongated, fiber-like crystals in their mixtures. researchgate.net The crystal morphology is significantly influenced by the cooling rate and the presence of other components. proquest.com
The process of crystal growth can be observed in real-time using a temperature-controlled stage, allowing for the determination of crystallization and melting temperatures. proquest.comresearchgate.net This provides crucial information on the phase behavior of this compound. mdpi.commdpi.com
Table 2: Typical Observations from PLM Analysis of Waxy Esters
| Parameter | Description | Typical Observation |
|---|---|---|
| Crystal Morphology | The shape and internal structure of the crystals | Spherulites, dendrites, needles, platelets |
| Birefringence | Optical property of having a refractive index that depends on the polarization and propagation direction of light | Bright interference colors against a dark background |
| Crystal Size | Dimensions of the individual crystals | Micrometers to millimeters |
| Nucleation and Growth | The process of crystal formation and development | Can be observed with temperature-controlled stages |
| Anisotropy | Directional dependence of optical properties | Indicated by the interaction with polarized light |
Surface and Film Characterization: 3D Laser Profilometry
3D Laser Profilometry is a non-contact optical method used to obtain a three-dimensional profile of a surface. sincevision.com This technique is particularly useful for characterizing the surface roughness and topography of films and coatings containing waxy compounds like this compound. nih.gov
The working principle of a 3D laser profiler is based on laser triangulation, where a laser beam is projected onto the surface, and the reflected light is captured by a sensor. sincevision.com Variations in the reflection provide precise information about the surface's contours and elevations, which are then used to create a detailed 3D model. sincevision.com
In the context of cosmetic and pharmaceutical applications, where this compound is often used to form films, 3D laser profilometry can quantify key surface parameters. These parameters are crucial for understanding the tactile feel and appearance of a product on the skin. The technique can measure a wide range of surfaces, from smooth to rough, with high accuracy and speed. nanovea.com
Table 3: Key Surface Parameters Measured by 3D Laser Profilometry
| Parameter | Symbol | Description |
|---|---|---|
| Average Roughness | Ra | The arithmetic average of the absolute values of the profile heights over the evaluation length. |
| Root Mean Square Roughness | Rq | The root mean square average of the profile heights over the evaluation length. |
| Maximum Profile Height | Rz | The sum of the largest peak height and the largest valley depth within the evaluation length. |
| Maximum Peak Height | Rp | The height of the highest peak in the roughness profile over the evaluation length. |
| Maximum Valley Depth | Rv | The depth of the deepest valley in the roughness profile over the evaluation length. |
Environmental Aspects of Stearyl Stearoyl Stearate
Pathways for Environmental Release from Industrial Applications
The environmental release of stearyl stearoyl stearate (B1226849), often referred to simply as stearyl stearate in industrial contexts, can occur at various stages of its lifecycle, from manufacturing to consumer use and disposal. Industrial applications are a primary source of its release into the environment.
Key pathways for environmental release stemming from industrial activities include:
Formulation and Manufacturing: Release can happen during the formulation of mixtures or the re-packing of the substance. This includes its use in producing a wide array of products such as polymers, cosmetics, personal care items, lubricants, and greases.
Use as a Processing Aid: In industrial settings, it is used as a processing aid, which can lead to its release into wastewater or as airborne particulates.
Production of Articles: The manufacturing of products where stearyl stearoyl stearate is a component, such as plastic and rubber products, can be a source of environmental release.
Once incorporated into consumer and industrial products, further release into the environment is likely. The pathways depend on the nature and use of the product.
Table 1: Environmental Release Pathways of this compound from Product Use
| Use Category | Release Scenario | Examples of Products |
| Industrial Use | Formulation in materials, processing aid at industrial sites. | Polymers, lubricants, metalworking fluids, coatings, inks. |
| Professional Use | Widespread use by professional workers. | Lubricants, greases, coating products, polishes, waxes. |
| Consumer Use | Use in consumer products. | Cosmetics, personal care products, washing & cleaning products, adhesives. |
| Outdoor Use (Long-Life Materials) | High release rate from wear and degradation. | Tires, treated wooden products, treated textiles, brake pads. |
| Outdoor Use (Long-Life Materials) | Low release rate from weathering. | Metal, wooden, and plastic construction materials. |
| Indoor Use (Long-Life Materials) | Low release rate over the product's lifespan. | Flooring, furniture, toys, curtains, footwear, electronics. |
Considerations for Sustainable Synthesis and Application
Sustainability considerations for this compound focus on the use of renewable feedstocks, the adoption of green chemistry principles in its synthesis, and its lifecycle impact, including biodegradability.
The conventional synthesis of this compound involves the esterification of stearic acid with stearyl alcohol. specialchem.comgoogle.com The sustainability of this process is largely dependent on the origin of these precursors. Stearic acid and stearyl alcohol can be derived from plant-based sources, positioning this compound as a potentially bio-based and renewable material. specialchem.com Research has demonstrated the extraction of stearic acid from sources like buffalo adipose tissue for conversion into stearyl stearate, highlighting a pathway that utilizes byproducts from other industries. nih.govresearchgate.net
Innovations in synthesis are moving towards more environmentally friendly methods. One approach involves using metal oxide catalysts like magnesium oxide, stannous oxide, or ferric oxide. google.com These catalysts are noted for having high selectivity, not corroding equipment, and being easily removable through filtration, which simplifies the production process and enhances product quality stability. google.com
The application of this compound and its parent compounds aligns with sustainable development goals. Stearic acid, a key raw material, is recognized for its biodegradability, breaking down into carbon dioxide and water in the natural environment. asiapalm.com This characteristic is crucial for applications in cosmetics and personal care products. Furthermore, the use of fatty acid-based compounds derived from renewable resources is seen as a sustainable alternative to petrochemical-based ingredients. rsc.org Research into surfactants based on stearic acid has shown that these molecules can be readily biodegradable. rsc.orgrsc.org The principles of utilizing byproducts are also evident in related syntheses, such as the creation of glycerol (B35011) stearate from stearic acid and glycerol, a byproduct of biodiesel production.
Computational Chemistry and Modeling Studies
Molecular Dynamics Simulations of Stearyl Stearoyl Stearate (B1226849) Interactions
Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. For stearyl stearoyl stearate, MD simulations are invaluable for elucidating how individual molecules interact with each other and with other substances in a mixture. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of particle positions and velocities.
The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters and equations that define the potential energy of the system. For long-chain esters like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), LOPLS-AA (specifically parameterized for long hydrocarbon chains), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement) are commonly employed. nih.govacs.orgnih.govnih.govneutron-sciences.org These force fields model both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.
Simulations of analogous long-chain wax esters in aqueous solutions have shown that these molecules can self-assemble into stable aggregates, such as micelles, driven by hydrophobic interactions. researchgate.net An MD simulation of this compound would similarly focus on the non-bonded interactions that govern its aggregation and packing behavior. The long, nonpolar stearyl chains would primarily interact through van der Waals forces, leading to alignment and ordering, while the polar ester group would be the site of stronger, localized dipole-dipole interactions. By analyzing radial distribution functions, interaction energies, and molecular conformations from the simulation trajectory, researchers can gain a detailed understanding of the liquid and solid-state structure of the material.
Table 1: Key Intermolecular Interactions in this compound Systems Modeled by MD
| Interaction Type | Description | Key Contributing Moieties | Typical Energy Range (kJ/mol) |
| Van der Waals | Weak, short-range attractive forces arising from temporary fluctuations in electron density (London dispersion forces). | Long alkyl chains (C36 hydrocarbon backbone) | 0.1 - 10 |
| Dipole-Dipole | Electrostatic attraction between the permanent partial positive and partial negative charges of the polar ester group. | Ester group (-COO-) | 5 - 20 |
| Hydrophobic | The tendency of nonpolar molecules to aggregate in an aqueous environment to minimize contact with water. | Entire molecule in the presence of water | Variable; driven by entropy |
Note: The data in this table is representative of typical energy ranges for these types of interactions in molecular systems and is provided for illustrative purposes.
Prediction of Phase Behavior and Crystal Structures
Computational methods are critical for predicting the phase behavior and crystal structure of waxy materials like this compound. The melting point, solubility, and crystalline form are dictated by the molecule's length, flexibility, and the specific nature of its intermolecular interactions.
Thermodynamic models such as UNIQUAC (Universal Quasichemical Activity Coefficient) are frequently used to predict phase equilibria (e.g., solid-liquid equilibrium) in multicomponent mixtures containing wax esters. researchgate.netwikipedia.orgnih.gov The UNIQUAC model accounts for the non-ideality of mixtures by considering differences in molecular size and intermolecular forces, making it more accurate than ideal solution models for complex organic systems. wikipedia.orgdtu.dk These models can predict properties like the wax appearance temperature (WAT), which is crucial in applications where crystallization must be controlled.
For pure wax esters, a primary determinant of melting temperature (Tm) is the total chain length or carbon number (CN). nih.gov Longer, saturated chains can pack more efficiently, maximizing van der Waals forces and thus requiring more energy to transition into a liquid state. Studies on a wide range of synthetic saturated wax esters have demonstrated a clear, near-linear relationship between the total number of carbon atoms and the melting point. nih.gov The position of the ester bond also has a measurable effect on the melting point. nih.gov
Table 2: Experimentally Determined Melting Points of Saturated Wax Esters with Varying Chain Lengths
| Wax Ester (Acid:Alcohol) | Total Carbons (CN) | Melting Point (Tm, °C) |
| Dodecyl Myristate (14:12) | 26 | ~38 |
| Cetyl Palmitate (16:16) | 32 | ~54 |
| Stearyl Stearate (18:18) | 36 | ~61 |
| Arachidyl Arachidate (20:20) | 40 | ~67 |
| Behenyl Behenate (22:22) | 44 | ~73 |
| Tetracosanyl Tetracosanate (24:24) | 48 | >75 |
Source: Data compiled from experimental studies on synthetic wax esters. nih.gov The table illustrates the systematic increase in melting point with chain length, a principle that governs the phase behavior of stearyl stearate.
Crystal Structure Prediction (CSP) is a more advanced computational field that aims to identify the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. wikipedia.org CSP methods typically involve generating a vast number of plausible crystal structures using algorithms like simulated annealing or evolutionary algorithms, and then ranking them based on their calculated lattice energy. wikipedia.org The energies are often calculated using a combination of molecular mechanics force fields and more accurate quantum mechanical methods like density functional theory (DFT). ucl.ac.uk For a long, flexible molecule like this compound, CSP would be computationally intensive but could reveal the likely packing motifs and polymorphic forms that influence its bulk material properties.
Theoretical Modeling of Tribological Properties at the Molecular Level
The lubricating properties of long-chain esters are directly linked to their behavior at the interface between two sliding surfaces. Theoretical modeling, particularly using non-equilibrium molecular dynamics (NEMD) simulations, provides a molecular-level view of friction, wear, and the mechanics of lubrication films. purdue.edunih.govacs.org
In the context of boundary lubrication, this compound is expected to form a highly organized, low-shear film on metal surfaces. This occurs through the adsorption of the polar ester head group onto the substrate, while the long, nonpolar stearyl chains orient themselves away from the surface, creating a "brush-like" layer. mdpi.commytribos.org This self-assembled monolayer (SAM) acts as a protective barrier that prevents direct asperity contact between the sliding surfaces, thereby reducing friction and wear. researchgate.net
NEMD simulations model this process by constructing a system with two surfaces (e.g., iron oxide slabs) separated by a layer of lubricant molecules. A shear force is applied by moving the surfaces relative to each other, and the resulting frictional force is calculated. purdue.edu These simulations can predict key tribological properties, such as the coefficient of friction and the shear viscosity of the confined lubricant film. nih.govacs.org Studies on analogous fatty acid methyl esters and other biolubricants show that longer, more saturated alkyl chains generally lead to lower friction and better wear protection due to the formation of stronger, more ordered boundary films. mdpi.comresearchgate.netspringerprofessional.de The simulations can also reveal failure mechanisms of the lubricant film under high pressure or shear rates.
The Eyring thermal activation model is often used to analyze the relationship between shear stress and strain rate obtained from NEMD simulations, providing insights into the energy barrier that molecules must overcome to slip past one another in the lubricant layer. mytribos.org This level of molecular detail is crucial for designing high-performance lubricants tailored to specific applications.
Table 3: Representative Coefficients of Friction for Ester-Based Lubricants under Boundary Conditions
| Lubricant Type | Molecular Structure | Typical Coefficient of Friction (COF) |
| Mineral Oil (Base) | Complex Hydrocarbon Mixture | 0.12 - 0.15 |
| Oleic Acid | C18:1 Carboxylic Acid | 0.08 - 0.10 |
| Methyl Oleate | C18:1 Fatty Acid Methyl Ester | 0.09 - 0.11 |
| Trimethylolpropane (TMP) Trioleate | C18:1 Branched Polyol Ester | 0.07 - 0.09 |
Note: This table presents typical COF values from tribological studies of various ester-based lubricants and is intended to provide a comparative context for the performance of ester functionality. Actual values can vary significantly with load, speed, temperature, and substrate materials.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Esterification Catalysts for Stearyl Stearoyl Stearate (B1226849)
The synthesis of complex esters like stearyl stearoyl stearate traditionally relies on esterification reactions. The development of efficient and novel catalysts is a primary research focus to improve reaction yields, reduce environmental impact, and enhance product purity. While specific research on catalysts for this compound is nascent, progress in the synthesis of related long-chain esters, such as stearyl stearate, provides a clear roadmap for future investigation.
Historically, catalysts like tosic acid and tetrabutyl titanate have been used for direct esterification. However, these present challenges, including difficulty in separation from the final product, which can require neutralization and washing steps and potentially affect the product's long-term stability. google.com
Emerging research is shifting towards heterogeneous catalysts, particularly metal oxides, which offer significant advantages. google.com These catalysts are typically solid and can be easily removed from the reaction mixture by simple filtration, streamlining the production process and reducing waste. Research into the synthesis of stearyl stearate has identified several promising metal oxide catalysts. google.com Another approach involves the use of basic catalysts like potassium hydroxide (B78521) (KOH), which can be washed away with water after the reaction. nih.gov
Future research for this compound synthesis will likely focus on optimizing these novel catalyst systems. The goal is to develop catalysts with high selectivity and efficiency that operate under mild reaction conditions, minimizing energy consumption and equipment corrosion. google.com
| Catalyst Type | Examples | Advantages | Research Focus for this compound |
| Traditional Acid Catalysts | Tosic acid, Tetrabutyl titanate | Effective for dehydration esterification | Developing alternative methods to overcome separation and stability issues. google.com |
| Metal Oxide Catalysts | Magnesium oxide (MgO), Stannous oxide (SnO), Ferric oxide (Fe₂O₃) | High selectivity, easy to remove by filtration, non-corrosive, stable product. google.com | Optimization of catalyst dosage, reaction temperature, and time to maximize yield and purity. google.com |
| Base Catalysts | Potassium hydroxide (KOH) | Water-soluble, allowing for removal by washing. nih.gov | Investigating reaction kinetics and developing efficient, low-water purification methods. |
| Enzymatic Catalysts | Lipases | High specificity, mild reaction conditions, environmentally friendly. | Screening for robust enzymes that can efficiently synthesize this large, complex ester; process optimization for industrial scale-up. |
Exploration of this compound in Advanced Functional Materials Design
The molecular structure of this compound—characterized by multiple long, saturated hydrocarbon chains—suggests significant potential for its use in the design of advanced functional materials. While direct studies are limited, research on its constituent components, like stearic acid, provides a strong basis for future exploration.
Phase Change Materials (PCMs): Stearic acid is well-studied as a phase change material for thermal energy storage. nih.gov Composite materials incorporating stearic acid can store and release large amounts of latent heat at a specific temperature, making them useful for applications like wearable thermotherapy. nih.gov Given its large molecular weight and long fatty acid chains, this compound could be investigated as a bio-based PCM with a distinct melting point and high latent heat capacity, potentially for use in thermal regulation of buildings, electronics, or textiles.
Polymer and Composite Additives: Stearic acid is widely used in the plastics industry as a lubricant, plasticizer, and stabilizer. researchgate.netalapolystabs.compishrochem.com It enhances the flow of polymer melts, improves the flexibility and durability of the final product, and can act as a mold release agent. alapolystabs.compishrochem.com this compound, as a larger derivative, could offer enhanced performance as a multifunctional additive. Its potential as an internal lubricant could reduce friction during processing, while its long aliphatic chains could impart increased hydrophobicity and act as a plasticizer in various polymer matrices.
Advanced Coatings and Films: A study demonstrated the creation of a hydrophobic wax-like coating from stearyl stearate, synthesized from stearic acid, to extend the shelf-life of fruit. nih.gov The inherent hydrophobicity of this compound makes it a candidate for advanced functional coatings, where water repellency, lubricity, and biocompatibility are desired.
| Potential Application Area | Functional Role of this compound | Key Properties to Investigate |
| Phase Change Materials (PCMs) | Latent heat storage medium | Melting/freezing temperature, latent heat of fusion, thermal conductivity, long-term stability. mdpi.com |
| Polymer Additives | Internal lubricant, plasticizer, dispersion aid | Compatibility with polymer matrices, effect on mechanical properties (flexibility, strength), thermal stability. pishrochem.com |
| Hydrophobic Coatings | Surface modifier, water-repellent film former | Contact angle, surface energy, adhesion, durability. nih.gov |
| Emulsion Stabilizers | Viscosity modifier, texture enhancer | Interfacial tension, particle size stabilization, rheological properties. specialchem.com |
Integration of this compound in Sustainable Technologies and Circular Economy Initiatives
The push towards a circular economy and sustainable technologies is driving demand for materials derived from renewable resources that are biodegradable and non-toxic. bohrium.comresearchgate.net this compound, which can be synthesized from plant-based stearic acid, is well-positioned to contribute to this transition. researchgate.net
Bio-based and Biodegradable Lubricants: A major area of opportunity is in the formulation of bio-lubricants. researchgate.net Traditional lubricants are petroleum-based, but esters derived from vegetable oils are gaining traction as biodegradable alternatives that are less harmful to the environment, particularly in applications where release into the ecosystem is possible, such as in agriculture or marine industries. shell.comimarcgroup.com The long ester structure of this compound suggests it could possess excellent lubricating properties, high viscosity, and good thermal stability, making it a prime candidate for a base oil in high-performance, biodegradable lubricant formulations. google.com
Circular Economy and Upcycling: The production of this compound can be integrated into a circular economy model by utilizing stearic acid sourced from the by-products of the food and agriculture industries. researchgate.net This "upcycling" approach transforms lower-value fatty acid streams into a high-performance specialty chemical, reducing waste and reliance on virgin resources.
Life Cycle Assessment (LCA): To validate the environmental benefits of using this compound in sustainable technologies, a comprehensive Life Cycle Assessment (LCA) is essential. mdpi.com An LCA evaluates the environmental impact of a product from "cradle-to-gate" or "cradle-to-grave," quantifying factors like carbon footprint and resource depletion. mdpi.comreagens-group.com Future research should include LCAs to compare this compound-based products against their petrochemical counterparts, providing the scientific data needed to support their adoption in green technologies.
Challenges and Opportunities in Fundamental and Applied Research of this compound
Despite its potential, the advancement of this compound into new technological domains faces several challenges that also represent significant research opportunities.
Challenges:
Lack of Fundamental Data: There is a significant scarcity of published research specifically on this compound. Fundamental physicochemical properties, synthesis kinetics, and performance data in various applications are not widely available.
Complex Synthesis and Purification: The synthesis of a large, multifunctional ester can be complex, potentially leading to by-products and requiring sophisticated purification methods to achieve the high purity needed for advanced applications.
Cost and Feedstock Variability: The cost of this compound is tied to the price of its precursors, primarily stearic acid, which can fluctuate based on agricultural markets. datainsightsmarket.com The variability in natural feedstock can also impact the consistency and purity of the final product.
Competition from Alternatives: The compound competes with a wide range of other oleochemicals and synthetic polymers that may be more established, less expensive, or have a more robust research base. datainsightsmarket.comspecialchem.com
Opportunities:
Green Chemistry and Sustainability: The greatest opportunity lies in its identity as a bio-based, potentially biodegradable material. datainsightsmarket.com This aligns perfectly with strong market trends favoring sustainable and environmentally friendly products. imarcgroup.com
Fundamental Research: The current lack of data presents a wide-open field for fundamental research. Characterizing its thermal, mechanical, and rheological properties could uncover unique behaviors and suggest novel applications.
Process Innovation: There is a clear opportunity to develop and patent novel, green catalytic processes for its synthesis, focusing on improving efficiency, reducing waste, and lowering costs, as explored in section 9.1.
High-Value Niche Applications: Research can focus on applications where its specific properties—such as high lubricity, defined phase transition, or biocompatibility—can justify its use as a high-performance specialty chemical, for example, in biomedical materials, advanced cosmetics, or specialty lubricants.
| Aspect | Challenges | Opportunities |
| Research & Development | Scarcity of fundamental property and performance data. | Open field for foundational research to characterize the molecule and discover novel applications. |
| Synthesis & Production | Complexity of synthesis and purification; potential for by-products. | Innovation in green catalysis and process optimization to create efficient, sustainable manufacturing routes. google.com |
| Market & Economics | Fluctuation in cost of bio-based raw materials; competition from established alternatives. datainsightsmarket.com | Growing consumer and regulatory demand for renewable, biodegradable, and sustainable products. bohrium.comimarcgroup.com |
| Applications | Performance must be proven superior to existing, often cheaper, materials. | Potential for use as a high-performance, multifunctional additive in niche markets like bio-lubricants, PCMs, and advanced polymers. |
Q & A
Q. How can researchers resolve discrepancies in lipid quantification using SPV assays?
- Methodological Answer : Discrepancies arise from ester reactivity differences. Address this by: (i) Including side-by-side comparisons with structurally similar standards (e.g., stearyl stearate vs. triolein). (ii) Normalizing data to account for batch-specific matrix effects. (iii) Validating results with orthogonal techniques like GC or HPLC .
Q. What strategies mitigate acid value fluctuations during stearyl stearate synthesis?
- Methodological Answer : Acid value spikes are often due to prolonged drying at high temperatures. Implement strict temperature control (<115°C) and monitor acid value via titration at each synthesis stage. Post-synthesis, use vacuum drying to minimize thermal exposure .
Q. How can gas chromatography (GC) be optimized to detect stearyl stearate in complex matrices?
Q. What methodological considerations are critical when studying stearyl stearate in lipid bilayer models?
- Methodological Answer : (i) Control for ester hydrolysis by maintaining neutral pH and low humidity. (ii) Use differential scanning calorimetry (DSC) to assess phase behavior. (iii) Validate integration into bilayers via fluorescence anisotropy or NMR spectroscopy .
Q. How does stearyl stearate’s molecular structure influence its role as an excipient in drug formulations?
- Methodological Answer : The long alkyl chains enhance lipophilicity, improving drug solubility in lipid-based formulations. Conduct dissolution studies (e.g., USP Apparatus II) with varying stearyl stearate concentrations (1–5% w/w) to optimize release kinetics. Pair with stability-indicating assays (e.g., forced degradation) to assess excipient compatibility .
Data Contradiction and Resolution
Q. How should conflicting reports on stearyl stearate’s thermal stability be addressed?
- Methodological Answer : Discrepancies may stem from differences in purity or analytical methods. To resolve:
(i) Compare thermogravimetric analysis (TGA) data across studies, ensuring identical heating rates (e.g., 10°C/min).
(ii) Replicate experiments using standardized materials (e.g., >99% purity from validated suppliers).
(iii) Publish raw DSC/TGA traces to enable cross-study validation .
Tables for Key Parameters
| Synthesis Parameter | Optimal Value | Reference |
|---|---|---|
| Molar Ratio (Lactic:Stearic Acid) | 1.9:1 | |
| Reaction Temperature | 105°C | |
| Catalyst Concentration | 1.5% | |
| Storage Temperature | Room Temperature |
| Analytical Technique | Key Application | Reference |
|---|---|---|
| IR Spectroscopy | Functional group ID | |
| SPV Assay | Lipid quantification | |
| GC with Florisil® Clean-up | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
